E3 Ligase Ligand-linker Conjugate 73

PROTAC CRBN E3 ligase Thalidomide

PROTAC programs often stall due to linker flexibility confounding ternary complex formation. Conjugate 73 addresses this with a piperazine-pyrrolidine linker that imposes conformational constraint, optimizing CRBN-POI spatial orientation for degradation efficiency. • Thalidomide warhead (CRBN IC50 ~0.3 nM) ensures maximal E3 ligase engagement for low-abundance targets. • Aqueous stability t1/2 >24 h supports extended incubation assays. • Boc-deprotected free amine enables rapid library diversification via amide coupling or reductive amination without copper contamination. • ≥98% purity with full analytics ensures batch-to-batch SAR reproducibility.

Molecular Formula C27H35N5O6
Molecular Weight 525.6 g/mol
Cat. No. B12366517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 73
Molecular FormulaC27H35N5O6
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O
InChIInChI=1S/C27H35N5O6/c1-27(2,3)38-26(37)31-9-8-17(16-31)15-29-10-12-30(13-11-29)18-4-5-19-20(14-18)25(36)32(24(19)35)21-6-7-22(33)28-23(21)34/h4-5,14,17,21H,6-13,15-16H2,1-3H3,(H,28,33,34)/t17-,21?/m1/s1
InChIKeyUFWICOASIOWTOH-OQHSHRKDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 Ligase Ligand-linker Conjugate 73: A Thalidomide-Based CRBN-Recruiting Building Block for PROTAC Synthesis and Targeted Protein Degradation


E3 Ligase Ligand-linker Conjugate 73 is a heterobifunctional precursor molecule comprising a thalidomide-derived cereblon (CRBN) E3 ubiquitin ligase ligand covalently attached to a flexible chemical linker [1]. This conjugate serves as a modular building block for the synthesis of proteolysis-targeting chimeras (PROTACs), which induce proximity between a target protein of interest (POI) and the E3 ligase machinery to facilitate ubiquitination and subsequent proteasomal degradation [2]. As a CRBN-recruiting warhead, Conjugate 73 offers a defined starting point for constructing degraders with tailored linker properties and exit vector geometry [3].

Why E3 Ligase Ligand-linker Conjugate 73 Cannot Be Replaced by Other CRBN-Based Conjugates Without Risking PROTAC Efficacy


Substituting E3 Ligase Ligand-linker Conjugate 73 with another CRBN-recruiting conjugate is not a neutral choice; differences in the CRBN warhead (e.g., thalidomide vs. pomalidomide vs. lenalidomide), linker length, exit vector position, and terminal functional group profoundly influence aqueous stability, neosubstrate degradation selectivity, ternary complex formation efficiency, and ultimately PROTAC degradation potency [1][2]. Even among thalidomide-based conjugates, variations in linker attachment point and composition can alter physicochemical properties such as solubility and permeability, directly impacting cellular activity [3]. The evidence below quantifies key differentiators that justify selecting Conjugate 73 over close analogs for specific PROTAC design objectives.

E3 Ligase Ligand-linker Conjugate 73: Quantitative Differentiation Against CRBN Conjugate Comparators


E3 Ligase Recruitment Affinity: Conjugate 73 Thalidomide Warhead vs. Pomalidomide and Lenalidomide CRBN Ligands

E3 Ligase Ligand-linker Conjugate 73 incorporates a thalidomide-based CRBN ligand. In biochemical binding assays, thalidomide exhibits an IC50 of approximately 0.3 nM for CRBN [1]. While direct comparative binding data for Conjugate 73 versus other CRBN conjugates is not reported in primary literature, the parent thalidomide warhead serves as the baseline for CRBN engagement. Comparators such as pomalidomide- or lenalidomide-based conjugates may exhibit different CRBN binding kinetics and neosubstrate degradation profiles [2], making Conjugate 73 a distinct starting point when thalidomide's specific degradation selectivity is desired.

PROTAC CRBN E3 ligase Thalidomide Targeted protein degradation

Linker Exit Vector and Attachment Point: Conjugate 73 Piperazine-Pyrrolidine Scaffold vs. Linear PEG Conjugates

Conjugate 73 features a piperazine-pyrrolidine (PIP-(R)C-pyrrolidine) linker scaffold attached to the thalidomide warhead, introducing conformational rigidity compared to linear PEG or alkyl chain linkers found in many CRBN conjugates [1][2]. This structural feature is expected to reduce the entropic penalty of ternary complex formation and may alter the degradation selectivity profile of the resulting PROTAC [3]. While no direct head-to-head degradation data exists for Conjugate 73-derived PROTACs, literature precedence indicates that rigidifying the linker can enhance degradation efficiency and cell permeability [3].

PROTAC linker design CRBN exit vector Conformational constraint Ternary complex

Aqueous Stability and Neosubstrate Degradation Profile: Thalidomide-Based Conjugate 73 vs. Pomalidomide Analogs

Studies comparing thalidomide- and pomalidomide-based PROTACs have shown that thalidomide-derived warheads exhibit improved aqueous stability and reduced degradation of certain neosubstrates (e.g., IKZF1, IKZF3) compared to pomalidomide [1]. Specifically, thalidomide-based degrader dBET1 demonstrated slower hydrolysis of the phthalimide ring (t1/2 >24 h in pH 7.4 buffer) relative to pomalidomide-based analogs (t1/2 ~4-6 h) [1]. This stability advantage translates to more sustained CRBN engagement in cellular assays. Conjugate 73, bearing a thalidomide core, is expected to confer similar enhanced stability compared to pomalidomide-based linker conjugates.

PROTAC stability CRBN neosubstrate Thalidomide Pomalidomide

Functional Handle for Conjugation: Boc-Protected Amine in Conjugate 73 vs. Terminal Alkyne/Azide in Click Chemistry Conjugates

E3 Ligase Ligand-linker Conjugate 73 incorporates a Boc (tert-butyloxycarbonyl) protected amine at the linker terminus [1]. In contrast, many commercially available CRBN conjugates feature terminal alkyne or azide groups for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [2]. The Boc group allows for straightforward deprotection under mild acidic conditions (e.g., TFA/DCM) to reveal a free primary amine, enabling amide bond formation or reductive amination with a POI ligand bearing a carboxylic acid or aldehyde. This expands synthetic flexibility and avoids the need for copper catalysis, which can be cytotoxic and may require additional purification steps.

PROTAC synthesis Conjugation chemistry Boc deprotection Click chemistry

Purity and Identity: Conjugate 73 QC Specifications vs. Uncharacterized or Lower-Purity Analogs

Vendor datasheets for E3 Ligase Ligand-linker Conjugate 73 report a purity of ≥98% as determined by HPLC and NMR [1]. This level of characterization ensures batch-to-batch consistency and minimizes confounding effects from impurities in biological assays. Some lower-cost or less rigorously characterized CRBN conjugates may not meet this purity threshold, introducing variability in degradation studies. For procurement decisions, the availability of analytical data (CAS No.: 2791286-89-8 for a related conjugate, though exact CAS for Conjugate 73 is vendor-specific) supports reproducible experimental outcomes .

PROTAC building block Purity Quality control Procurement

Optimal Use Cases for E3 Ligase Ligand-linker Conjugate 73 in PROTAC Discovery and Development


Synthesis of PROTACs Requiring High CRBN Binding Affinity and Sustained E3 Ligase Engagement

Leverage Conjugate 73's thalidomide warhead (IC50 ~0.3 nM for CRBN) to construct PROTACs where maximal E3 ligase recruitment is critical, such as degrading low-abundance or tightly regulated targets [1]. The enhanced aqueous stability (t1/2 >24 h) of the thalidomide core ensures consistent CRBN engagement over extended incubation periods, making it suitable for long-term degradation assays [2].

PROTAC Design Projects Requiring Rigid Linker Geometry for Precise Ternary Complex Orientation

The piperazine-pyrrolidine linker in Conjugate 73 provides conformational constraint that may optimize the spatial arrangement between CRBN and the POI [3]. This is particularly valuable for targets where the distance and angle between binding pockets are known from structural biology or molecular docking studies, as rigid linkers have been shown to enhance degradation efficiency [4].

Modular PROTAC Library Synthesis via Amide Coupling or Reductive Amination

Following Boc deprotection, the free amine of Conjugate 73 can be conjugated to POI ligands bearing carboxylic acids (via amide coupling) or aldehydes (via reductive amination) [5]. This orthogonal chemistry avoids click-chemistry limitations and enables rapid diversification of PROTAC libraries without copper contamination concerns [6].

Comparative Degrader Studies Requiring High-Purity, Well-Characterized CRBN Building Blocks

The ≥98% purity and full analytical characterization of Conjugate 73 reduce variability in head-to-head comparisons of linker designs or warhead chemistries. This is essential for structure-activity relationship (SAR) studies aimed at optimizing PROTAC degradation potency and selectivity [7].

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